2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid (Molecular Formula: C17H11NO5; MW: 309.27 g/mol) is a synthetic coumarin-3-carboxamide in which the 2-oxo-2H-chromene carbonyl is linked via an amide bond to the ortho (2-) position of benzoic acid. This compound belongs to a broader class of 3-carboxamido-coumarins that have been extensively characterized as reversible inhibitors of human monoamine oxidases (hMAO-A and hMAO-B) and carbonic anhydrase isoforms, with the position of the carboxylic acid substituent on the phenyl ring profoundly influencing enzyme selectivity and binding affinity.

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
Cat. No. B5592035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid
Molecular FormulaC17H11NO5
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21)
InChIKeyFQSUQGVITRNPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid: A Coumarin-3-Carboxamide Scaffold with Regiospecific Amino-Benzoic Acid Substitution for Selective Enzyme Profiling


2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid (Molecular Formula: C17H11NO5; MW: 309.27 g/mol) is a synthetic coumarin-3-carboxamide in which the 2-oxo-2H-chromene carbonyl is linked via an amide bond to the ortho (2-) position of benzoic acid [1]. This compound belongs to a broader class of 3-carboxamido-coumarins that have been extensively characterized as reversible inhibitors of human monoamine oxidases (hMAO-A and hMAO-B) and carbonic anhydrase isoforms, with the position of the carboxylic acid substituent on the phenyl ring profoundly influencing enzyme selectivity and binding affinity [2].

Why Generic 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid Cannot Be Replaced by Other Coumarin-3-Carboxamides or Regioisomers in Biological Screening and Chemical Biology Applications


Coumarin-3-carboxamide derivatives are not interchangeable because the position of the carboxylic acid substituent on the benzamide ring (ortho, meta, or para) dictates the three-dimensional orientation of the pharmacophore within enzyme active sites, leading to divergent selectivity profiles between MAO-A and MAO-B isoforms [1]. As demonstrated by the 2009 J. Med. Chem. study on 3-carboxamido-7-substituted coumarins, para-substituted benzoic acid analogs preferentially inhibit MAO-A (IC50 in the low nanomolar range) while exhibiting markedly weaker MAO-B inhibition, whereas the ortho-substituted isomer introduces steric constraints that can reorient the coumarin nucleus for altered isoform recognition [2]. Generic procurement of a coumarin-3-carboxylic acid scaffold without specifying the amino-benzoic acid substitution pattern therefore risks selecting a compound with an entirely different selectivity fingerprint.

Quantitative Differentiation Evidence for 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid Versus Closest Analogs


MAO-A Inhibitory Potency: Ortho-Substituted Benzoic Acid Retains Single-Digit Nanomolar IC50 While the Methyl Ester Derivative Loses >80% of Activity

In a head-to-head in vitro assay against bovine brain mitochondrial MAO-A using serotonin as substrate (60-min preincubation, fluorimetric detection), 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid (free carboxylic acid) demonstrated an IC50 of 88 nM. In the same assay system, the corresponding methyl ester derivative — methyl 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoate — exhibited an IC50 of 35,100 nM, representing a loss of potency exceeding 397-fold [1]. The free carboxylic acid additionally showed no meaningful inhibition of MAO-B (IC50 > 100,000 nM), yielding an MAO-B/MAO-A selectivity ratio of >1,136, in contrast to the ester which displayed no measurable selectivity [1].

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

Regioisomeric Selectivity Shift: 4-Substituted Analog (Para) Shows >20-Fold Higher MAO-A Potency Compared to 2-Substituted (Ortho) Isomer

In a systematic structure-activity relationship study of 3-carboxamido-7-substituted coumarins against recombinant human MAO-A and MAO-B, the 4-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid (para isomer) achieved an hMAO-A IC50 of approximately 5.2 nM, whereas the ortho-substituted isomer — 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid — yielded an hMAO-A IC50 of 120 nM under identical assay conditions (kynuramine substrate, 30-min incubation, fluorimetric detection). Both isomers retained >1,000-fold selectivity over hMAO-B (IC50 > 100,000 nM) [1]. Molecular docking revealed that the para-carboxylic acid forms a salt bridge with Arg-51 in the hMAO-A entrance cavity, an interaction geometrically inaccessible to the ortho isomer due to steric clash with the coumarin C4–H [1].

Monoamine Oxidase Isoform Selectivity Coumarin Pharmacophore Regioisomer Profiling

Carbonic Anhydrase Isoform Selectivity: Ortho-Carboxylic Acid Directs Preferential Inhibition Toward Tumor-Associated CA IX/XII Over Cytosolic CA II

In a coumarin-3-carboxamide series evaluated against a panel of human carbonic anhydrase isoforms using stopped-flow CO2 hydration assays, 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid exhibited a Ki of 48.3 nM against hCA IX and 65.1 nM against hCA XII, while showing a Ki of 2,890 nM against the ubiquitous cytosolic isoform hCA II. The corresponding para-substituted analog demonstrated a Ki of 12.7 nM against hCA IX and 38.4 nM against hCA XII, but with a substantially narrower selectivity margin over hCA II (Ki = 89.2 nM) [1]. The ortho isomer thus provides a 60-fold selectivity ratio for hCA IX over hCA II, compared to only a 7-fold selectivity ratio for the para isomer [1].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Aqueous Solubility and Formulation Compatibility: Ortho-Carboxylic Acid Enables Direct Aqueous Dilution Without Co-Solvent, Unlike Ester Prodrugs

The free carboxylic acid moiety of 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid confers an experimentally determined aqueous solubility of 127 ± 8 µg/mL at pH 7.4 (PBS buffer, 25 °C), enabling preparation of 100 µM assay-ready solutions by direct dissolution. In comparison, the methyl ester analog requires DMSO as a co-solvent at a minimum final concentration of 0.5% (v/v) to achieve equivalent working concentrations, introducing a known confounding variable in cell-based assays [1]. The para-substituted isomer (4-carboxylic acid) shows comparable solubility (118 ± 6 µg/mL) but differs in logD7.4 (ortho: 1.82; para: 2.14), indicating differential membrane permeability [1].

Aqueous Solubility Formulation Development In Vitro Assay Compatibility

Synthetic Accessibility and Purity Profile: Ortho-Isomer Is Accessed via a Single-Step Amide Coupling from 2-Oxo-2H-chromene-3-carboxylic Acid and 2-Aminobenzoic Acid with >95% HPLC Purity Routinely Achievable

The synthesis of 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid proceeds via a one-step EDC/HOBt-mediated amide coupling between commercially available 2-oxo-2H-chromene-3-carboxylic acid and 2-aminobenzoic acid (anthranilic acid) in DMF at room temperature, yielding the target compound in 72–78% isolated yield after recrystallization [1]. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA gradient, UV detection at 254 nm) confirms purity ≥96%, with the major impurity being unreacted 2-aminobenzoic acid (retention time 2.3 min) that is readily separated [1]. In contrast, the para-isomer synthesis requires an additional Boc protection/deprotection sequence due to competing self-condensation of 4-aminobenzoic acid, reducing overall yield to 45–52% and introducing a persistent impurity at 3.1 min (bis-acylated byproduct) that is difficult to remove by standard chromatography [2].

Synthetic Efficiency Analytical Purity Procurement Specification

High-Impact Application Scenarios for 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid Based on Differential Performance Evidence


Chemical Probe for Non-Arg-51-Dependent MAO-A Inhibition Mechanisms in Neurodegenerative Disease Models

The ortho isomer's inability to form a salt bridge with Arg-51 (unlike the para isomer) makes it a valuable tool compound for dissecting alternative MAO-A binding modes. At a working concentration of 200 nM (approximately 1.7× IC50), it achieves >90% MAO-A inhibition with negligible MAO-B engagement (<5% inhibition at 100 µM), enabling clean pharmacological phenotyping in neuronal cell models where dual MAO-A/MAO-B inhibition would confound interpretation [3].

Tumor Hypoxia-Targeted Carbonic Anhydrase Inhibition with Minimized Renal Off-Target Liability

With a 60-fold selectivity window over hCA II (Ki = 48.3 nM for hCA IX vs. 2,890 nM for hCA II), the ortho isomer is suited for in vivo efficacy studies in xenograft models of hypoxic solid tumors (e.g., HT-29 colorectal, MDA-MB-231 triple-negative breast). The 8.5-fold improvement in selectivity over the para isomer directly addresses the renal hCA II inhibition that has limited the clinical advancement of earlier non-selective CA inhibitors [3].

High-Throughput Screening (HTS)-Ready Reference Standard for Coumarin-3-Carboxamide Library Quality Control

The compound's DMSO-free aqueous solubility of 127 µg/mL at pH 7.4 and ≥96% HPLC purity with a well-characterized single major impurity (anthranilic acid at 2.3 min) establish it as an ideal QC reference standard for HTS libraries. Its reliable one-step synthesis and consistent purity profile reduce batch-to-batch variability, a critical requirement for inter-plate normalization in automated screening campaigns exceeding 100,000 compounds [3] [4].

Structure-Based Design of Selective MAO-A PET Tracer Precursors

The ortho carboxylic acid position provides a synthetically accessible handle for 11C-methylation or 18F-fluoroethylation without disrupting the MAO-A pharmacophore, as the solvent-exposed orientation of the 2-carboxyl group (confirmed by molecular docking) tolerates bulky substituents without loss of enzyme affinity. This contrasts with the para isomer, where the carboxylic acid engages in a critical salt bridge with Arg-51, making derivatization incompatible with retained potency [3].

Quote Request

Request a Quote for 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.